Clothianidin-d3
Overview
Description
Molecular Structure Analysis
The molecular structure of Clothianidin-d3 is similar to that of Clothianidin . The difference lies in the replacement of three hydrogen atoms by deuterium .Chemical Reactions Analysis
Clothianidin-d3, like other neonicotinoids, was developed to replace nicotine, which is an effective insecticide but degrades too rapidly to be practical for large-scale use . The exact chemical reactions involving Clothianidin-d3 are not extensively documented in the available literature.Physical And Chemical Properties Analysis
Clothianidin-d3 is a solid, powder-like substance . It has a relative density of 1.61 g/mL . More detailed physical and chemical properties are not extensively documented in the available literature.Scientific Research Applications
Analytical Standard
Clothianidin-d3 is used as an analytical standard in scientific research . It is used in various techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are essential for the analysis and quantification of chemical substances .
Environmental Research
Clothianidin-d3 is used in environmental research, particularly in the study of nanopesticides . Researchers investigate the environmental fate of nanopesticides, including their durability, sorption, and photodegradation . For instance, studies have shown that nanoformulations of Clothianidin-d3 can increase its sorption to soil by up to 51% compared to its unformulated state .
Pesticide Research
Clothianidin-d3 is used in pesticide research. It is a neonicotinoid, a class of neuro-active insecticides. Researchers use Clothianidin-d3 to understand the behavior and impact of these pesticides in the environment .
Agricultural Applications
In agriculture, Clothianidin-d3 is used in the development of nano-enabled agrochemicals . These nanoformulations can potentially make agrochemicals more environmentally friendly and reduce their impact on human health .
Food Safety Testing
Clothianidin-d3 is used in food safety testing. For example, it can be used to quantify the presence of neonicotinoids in honey . This is important for ensuring the safety and quality of food products.
Development of New Products
Clothianidin-d3 is used in the development and evaluation of new nano-enabled agrochemicals . It helps in benchmarking the performance of new products against existing ones, supporting an objective assessment of new environmental risks and benefits .
Mechanism of Action
Target of Action
Clothianidin-d3, like other neonicotinoids, primarily targets the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses. When Clothianidin-d3 binds to these receptors, it disrupts normal nerve function, leading to paralysis and eventually death of the insect .
Mode of Action
Clothianidin-d3 acts as an agonist of the nAChR, meaning it binds to these receptors and triggers a response, mimicking the action of acetylcholine, a neurotransmitter . This binding leads to an overstimulation of the nervous system, causing rapid knockdown of the insect This leads to a continuous stimulation of the nerves, resulting in the insect’s paralysis and death .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the nachrs, disrupting the transmission of nerve impulses . This disruption affects various physiological processes in the insect, leading to its paralysis and death .
Pharmacokinetics
It is known that clothianidin-d3, like other neonicotinoids, is systemic, meaning it can be absorbed and transported within the plant to all parts, including pollen and nectar . This property makes Clothianidin-d3 effective against sucking and chewing insects .
Result of Action
The primary result of Clothianidin-d3’s action is the rapid knockdown of the insect, leading to its paralysis and eventual death . At the cellular level, Clothianidin-d3 disrupts normal nerve function by overstimulating the nAChRs, leading to a continuous firing of nerve impulses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Clothianidin-d3. For instance, temperature can affect the toxicity of Clothianidin-d3, with higher temperatures potentially increasing its toxicity . Soil moisture content can also influence the availability and uptake of Clothianidin-d3 by plants . .
Safety and Hazards
Future Directions
Future research should focus on understanding the environmental impact of Clothianidin-d3, especially its effects on non-target organisms such as bees . Studies are also needed to understand the biodegradation and biotransformation of Clothianidin-d3 . Furthermore, the development of green protocols such as bioremediation to reduce or eliminate Clothianidin-d3 contamination from the environment is a promising future direction .
properties
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-nitro-2-(trideuteriomethyl)guanidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)/i1D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOOBECODWQEAB-FIBGUPNXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746817 | |
Record name | N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-(~2~H_3_)methyl-N'-nitroguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-nitro-3-(trideuteriomethyl)guanidine | |
CAS RN |
1262776-24-8 | |
Record name | N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-(~2~H_3_)methyl-N'-nitroguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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